![molecular formula C14H13N5O3 B2879102 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338651-95-8](/img/structure/B2879102.png)
1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The oxadiazole ring is attached to a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . This ring is connected to a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles . The exact spatial arrangement of these rings and the other groups in the molecule would require more specific information or computational modeling to determine.Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which share structural features with the specified compound, are extensively studied for their therapeutic applications. These compounds exhibit a wide array of bioactivities due to their ability to effectively bind with various enzymes and receptors through numerous weak interactions. Research has shown that 1,3,4-oxadiazole-based compounds are being actively explored for their potential in treating diverse ailments, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral infections. The structural uniqueness of the 1,3,4-oxadiazole ring, akin to the compound , provides a foundation for the development of new medicinal agents with high therapeutic efficacy and minimal toxicity (Verma et al., 2019).
1,3,4-Oxadiazole in Drug Development
1,3,4-Oxadiazole cores are pivotal in the development of new drugs due to their pharmacological diversity. These compounds are recognized for their broad application in medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters. The 1,3,4-oxadiazole moiety, integral to compounds like the one mentioned, is celebrated for its pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. This highlights the significance of 1,3,4-oxadiazole-containing compounds in synthesizing efficacious and less toxic medicinal agents, offering new perspectives in drug discovery (Rana, Salahuddin, & Sahu, 2020).
Applications in Metal-Ion Sensing
The 1,3,4-oxadiazole scaffold, part of the chemical structure in discussion, is not limited to pharmaceuticals but extends to material science, demonstrating utility in developing chemosensors for metal ions. The photoluminescent properties, thermal and chemical stability, and the presence of potential coordination sites within these molecules make them ideal candidates for sensing applications. This is particularly relevant in the context of environmental monitoring and the development of diagnostic tools, where 1,3,4-oxadiazole derivatives can serve as building blocks for fluorescent frameworks tailored for the selective detection of metal ions (Sharma, Om, & Sharma, 2022).
Biological Activities of Coumarin and Oxadiazole Derivatives
Exploring the biological activities of oxadiazole derivatives further, these compounds, including structures similar to the specified chemical, are recognized for their antimicrobial, anticancer, and anti-inflammatory properties. The research into coumarin and oxadiazole derivatives has paved the way for the synthesis of more effective drugs, underscoring the versatility and potential of the oxadiazole ring in contributing to the development of new therapeutic agents with varied biological activities (Jalhan et al., 2017).
Orientations Futures
The oxadiazole ring system found in this compound is a common feature in many pharmaceuticals and has been the subject of ongoing research . Future directions could include further exploration of the synthetic routes to this compound, investigation of its physical and chemical properties, and testing of its biological activity. This could lead to the development of new drugs with improved properties.
Propriétés
IUPAC Name |
1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-7-10(14(20)21)16-8-19/h4-8H,2-3H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUPGFHIASPKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

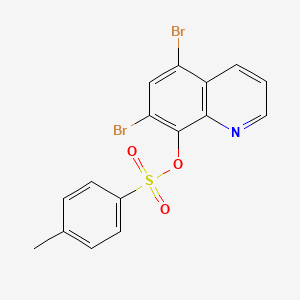
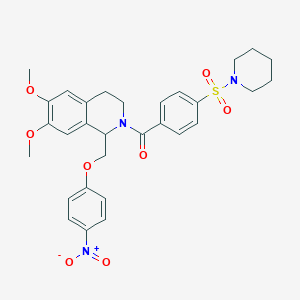

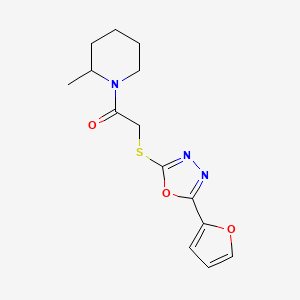

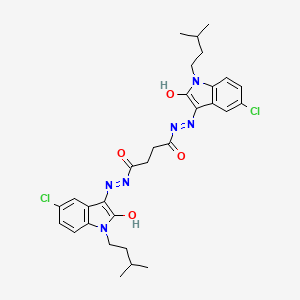

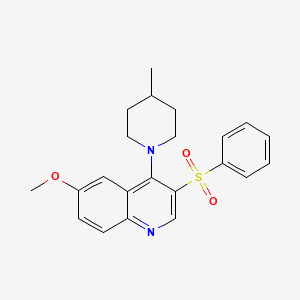
![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)

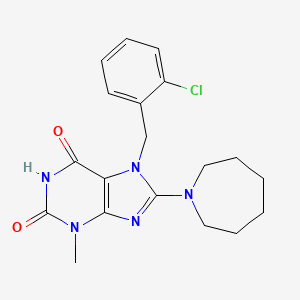
![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)